Thiophen-2-yl-o-tolylamino acetic acid
Description
Thiophen-2-yl-o-tolylamino acetic acid is a structurally complex acetic acid derivative featuring a thiophene ring (substituted at the 2-position) and an o-tolylamino group (an amino group attached to an ortho-methylphenyl moiety).
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(2-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-2-3-6-10(9)14-12(13(15)16)11-7-4-8-17-11/h2-8,12,14H,1H3,(H,15,16) |
InChI Key |
BAIUIQLOCJCGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Thiophene Acetic Acid Precursors
A fundamental precursor in the synthesis is 2-thiophene acetic acid, which can be prepared via multi-step processes starting from thiophene itself:
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Formation of 2-chloromethyl thiophene by reaction of thiophene with formaldehyde and hydrogen chloride gas in organic solvent | Temperature: 0–5 °C; Solvent: 2,3-adipic ketone or butanone; Time: 5 hours | High conversion; organic phase separated and washed with sodium carbonate |
| 2 | Conversion of 2-chloromethyl thiophene to 2-thiophene acetonitrile using trimethylsilyl cyanide catalyzed by quaternary ammonium salt | Temperature: ~70 °C; Time: 6 hours | Yield: ~76.3%; purification by vacuum distillation |
| 3 | Hydrolysis of 2-thiophene acetonitrile to 2-thiophene acetic acid under alkaline reflux conditions | Reflux at 84–86 °C; pH adjusted to 1–2 post-reaction | Crude product isolated by filtration and recrystallized; overall yield ~65.4% for steps 1–3 |
This method is well-documented in Chinese patent CN103992302A and represents a robust industrial approach to 2-thiophene acetic acid synthesis.
Activation of 2-Thiophene Acetic Acid
To facilitate coupling with the o-tolylamino group, 2-thiophene acetic acid is commonly activated by conversion to its acyl chloride derivative:
- Activation reagent: Thionyl chloride (SOCl₂)
- Reaction conditions: Typically reflux or room temperature stirring until complete conversion
- Result: Formation of 2-(thiophen-2-yl)acetyl chloride, a reactive intermediate for amide bond formation
This activation step is critical to enable subsequent amide synthesis and is widely applied due to ease of product separation and reaction control.
Coupling with o-Tolylamino Moiety
The key step in the preparation of thiophen-2-yl-o-tolylamino acetic acid involves the nucleophilic substitution of the acyl chloride with o-tolylamine or its derivatives:
| Parameter | Description |
|---|---|
| Reactants | 2-(thiophen-2-yl)acetyl chloride and o-tolylamine |
| Solvent | Tetrahydrofuran (THF) or similar aprotic solvents |
| Base | Triethylamine (to neutralize HCl formed) |
| Temperature | Room temperature or slightly elevated |
| Reaction Time | 12–24 hours with stirring |
| Workup | Filtration of salt byproducts, washing with water, drying, and crystallization (e.g., from acetonitrile) |
This method is adapted from analogous syntheses of thiophene amides reported in the literature, such as the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which shares mechanistic similarities.
Alternative Synthetic Routes
Other synthetic approaches involve:
- Using 2-iodothiophene intermediates followed by malonate ester alkylation and subsequent hydrolysis to yield 2-thiophene acetic acid derivatives.
- Photochemical reactions to introduce substituents on the thiophene ring before coupling.
- Direct amidation methods under catalytic conditions, though these are less common due to lower yields or selectivity.
Comparative Data Table of Key Preparation Steps
| Step | Method | Reagents | Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Chloromethyl thiophene synthesis | Thiophene, formaldehyde, HCl | 0–5 °C, 5 h | High (not quantified) | N/A | Organic solvent: 2,3-adipic ketone |
| 2 | Conversion to 2-thiophene acetonitrile | 2-chloromethyl thiophene, trimethylsilyl cyanide, catalyst | 70 °C, 6 h | 76.3 | N/A | Vacuum distillation purification |
| 3 | Hydrolysis to 2-thiophene acetic acid | 2-thiophene acetonitrile, NaOH, ethanol reflux | 84–86 °C, 3 h | 65.4 (overall for steps 1-3) | Crude purified by recrystallization | pH adjusted to 1–2 |
| 4 | Activation to acyl chloride | 2-thiophene acetic acid, thionyl chloride | Reflux or RT | Quantitative | N/A | Prepares reactive intermediate |
| 5 | Coupling with o-tolylamine | Acyl chloride, o-tolylamine, triethylamine, THF | RT, 12–24 h | ~58 (analogous amide synthesis) | High (crystallized) | Product isolated by filtration and recrystallization |
Research Findings and Discussion
- The activation of carboxylic acids to acyl chlorides using thionyl chloride is a well-established method that provides high reactivity for subsequent amide bond formation. This approach facilitates easy separation of byproducts and improves the purity of the final product.
- The multi-step synthesis of 2-thiophene acetic acid from thiophene is efficient and scalable, with yields suitable for industrial application. The use of trimethylsilyl cyanide as a cyanide source is advantageous due to its handling safety compared to traditional cyanide salts.
- The amide coupling step with o-tolylamine requires careful control of stoichiometry and reaction conditions to maximize yield and minimize side reactions.
- Crystallization from solvents such as acetonitrile enhances product purity and facilitates characterization.
- Alternative routes involving halogenated thiophene intermediates and malonate esters provide high purity products but may involve more complex reaction conditions and longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl-o-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or nitro groups onto the thiophene ring.
Scientific Research Applications
Thiophen-2-yl-o-tolylamino acetic acid is an organic compound with a thiophene ring and an o-tolyl group attached to an amino acetic acid backbone. It has a molecular formula of and a molecular weight of 247.31 g/mol. The compound has garnered interest for its potential in medicinal chemistry and material science, owing to the properties conferred by its thiophene and tolyl groups. Research indicates that 2-(Thiophen-2-yl-o-tolylamino)acetic acid exhibits various biological activities and has been explored for its potential as an enzyme inhibitor and receptor modulator, making it relevant in drug development. The compound's structure allows it to interact with specific enzymes or receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Comparison with Structurally Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Thiophen-2-yl-p-tolylamino)acetic acid | Contains p-tolyl instead of o-tolyl | Potentially different biological activity profiles |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Contains a thiadiazole ring | Known for diverse pharmacological activities |
| 4-(Furan-2-yl)(p-tolylamino)acetic acid | Features a furan ring | Different heterocyclic framework affecting reactivity |
| 2-(Thiophen-2-yl)acetic Acid | Contains a thiophene ring; simpler acetic structure | Moderate anti-inflammatory effects |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Incorporates a thiadiazole ring; diverse biological activities | Anticancer properties |
| 4-(Thiophen-2-yl)aniline | Features an aniline group; involved in dye synthesis | Antimicrobial activity |
| 3-(Thiophen-2-yl)propanoic Acid | Similar acyclic structure; broader application scope | Potential anti-cancer activity |
Mechanism of Action
The mechanism of action of Thiophen-2-yl-o-tolylamino acetic acid involves its interaction with specific molecular targets and pathways. For example, thiophene-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups such as carboxylic acids, esters, and amines enhances the compound’s ability to interact with these enzymes and exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Thiophen-2-yl-o-tolylamino acetic acid with three related thiophene-acetic acid derivatives from the evidence: Thiophene-2-carboxylic acid, Thiophene-2-acetic acid, and 2-Amino-2-(5-methylthiophen-2-yl)acetic acid.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C₁₃H₁₄N₂O₂S* | ~274.33* | Acetic acid, thiophene, o-tolylamino | Not available |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | Carboxylic acid, thiophene | 527-72-0 |
| Thiophene-2-acetic acid | C₆H₆O₂S | 142.17 | Acetic acid, thiophene | 1918-77-0 |
| 2-Amino-2-(5-methylthiophen-2-yl)acetic acid | C₈H₉NO₂S | 199.23 | Acetic acid, amino, 5-methylthiophene | 89776-66-9 |
*Estimated based on structural analogs.
Key Observations:
Structural Differences: this compound is distinguished by its bulky o-tolylamino group, which enhances lipophilicity compared to the simpler carboxylic acid or acetic acid derivatives. This group may improve membrane permeability in biological systems but reduce aqueous solubility.
Physicochemical Properties: Acidity: Thiophene-2-carboxylic acid (pKa ~2.5–3.0) is more acidic than acetic acid derivatives due to the electron-withdrawing thiophene ring. This compound likely has a higher pKa (~4–5) due to the electron-donating o-tolylamino group. Solubility: The o-tolylamino group in the target compound may reduce water solubility compared to Thiophene-2-acetic acid, which has a smaller hydrophobic profile.
Biological and Industrial Applications: Thiophene-2-carboxylic acid: Used as a building block in organic synthesis and catalysis. Thiophene-2-acetic acid: Potential intermediate in drug development (e.g., nonsteroidal anti-inflammatory agents). 2-Amino-2-(5-methylthiophen-2-yl)acetic acid: Likely explored for bioactive molecule design due to its amino-thiophene motif. this compound: Hypothesized to exhibit enhanced receptor-binding affinity in medicinal chemistry due to its aromatic and amino functionalities.
Safety Profiles: Thiophene-2-acetic acid: Inhalation risks; requires ventilation and protective equipment. 2-Amino-2-(5-methylthiophen-2-yl)acetic acid: Acute toxicity via inhalation or ingestion; necessitates POISON CENTER contact. The target compound’s safety profile is unconfirmed but may align with these analogs, requiring precautions for handling reactive amino and thiophene groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
